

In-Vitro Activity of Oxazolidinone Derivatives Against MRSA: A Comparative Guide

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Compound of Interest

Compound Name: 3-(2-Hydroxyethyl)-2-oxazolidinone

Cat. No.: B1293664

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vitro activity of various oxazolidinone derivatives against Methicillin-Resistant Staphylococcus aureus (MRSA), a significant pathogen in both hospital and community settings. The data presented is compiled from recent studies to aid in the evaluation of these compounds for further drug development.

Comparative In-Vitro Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of several oxazolidinone derivatives against MRSA. A lower MIC value indicates greater potency.

Compound/Derivative	MRSA Strain	MIC (µg/mL)	Reference
Linezolid	ATCC 33591	1	[1]
Tedizolid	ATCC 33591	0.5	[1]
Ranbezolid	ATCC 33591	1	[1]
Radezolid	ATCC 33591	1	[1]
Deacetyl Linezolid Thioacetamide	ATCC 33591	1	[1]
[(R)-5-((S)-1-(dibenzylaminoethyl)-1,3-oxazolidin-2-one]	SMC-27 (clinical isolate)	12.5	[2]
[(R)-5-((S)-1-(dibenzylaminoethyl)-1,3-oxazolidin-2-one]	SMC-47 (clinical isolate)	12.5	[2]

Note: Comprehensive, publicly available comparative data for a wide range of **3-(2-Hydroxyethyl)-2-oxazolidinone** derivatives is limited. The data presented includes prominent oxazolidinones and a synthesized analogue to provide a comparative baseline.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The in-vitro antibacterial activity of the oxazolidinone derivatives is commonly determined by the broth microdilution method.

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

- Test compounds (oxazolidinone derivatives)
- MRSA strains (e.g., ATCC 33591, clinical isolates)

- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- Spectrophotometer
- Incubator (37°C)
- Sterile pipettes and other standard laboratory equipment

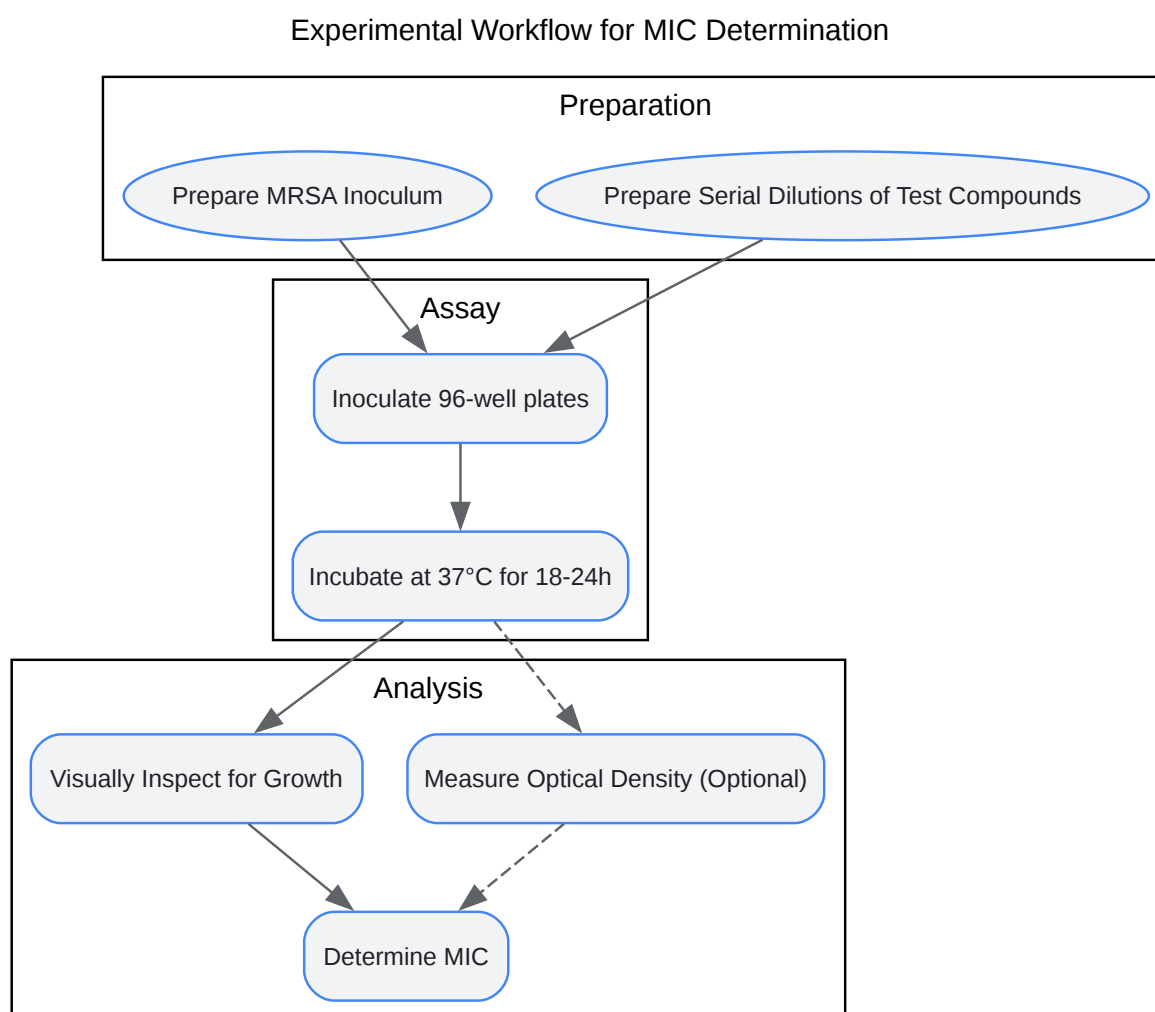
Procedure:

- Preparation of Bacterial Inoculum:
 - A single colony of the MRSA strain is inoculated into CAMHB and incubated at 37°C until it reaches the logarithmic growth phase.
 - The bacterial suspension is then diluted to a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
- Preparation of Compound Dilutions:
 - The test compounds are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution.
 - Serial two-fold dilutions of the stock solution are prepared in CAMHB in the 96-well plates.
- Inoculation and Incubation:
 - The prepared bacterial inoculum is added to each well containing the serially diluted compounds.
 - Positive (bacteria and broth, no compound) and negative (broth only) controls are included on each plate.
 - The plates are incubated at 37°C for 18-24 hours.
- Determination of MIC:

- After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Visualizations

Experimental Workflow for MIC Determination

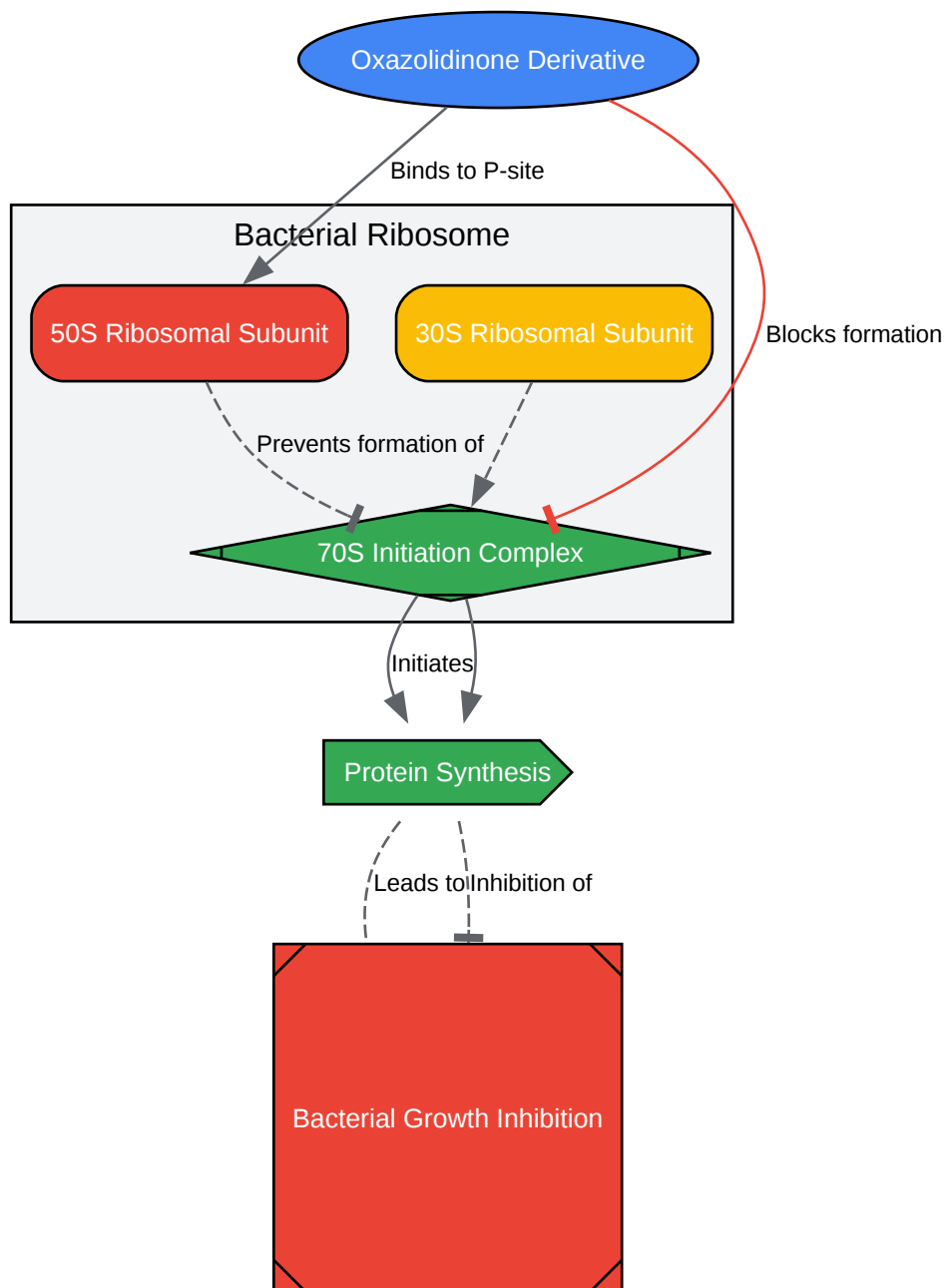


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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanism of Action of Oxazolidinones

Mechanism of Action of Oxazolidinone Derivatives

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Caption: Oxazolidinones inhibit bacterial protein synthesis.

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References

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- 2. mdpi.com [mdpi.com]
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